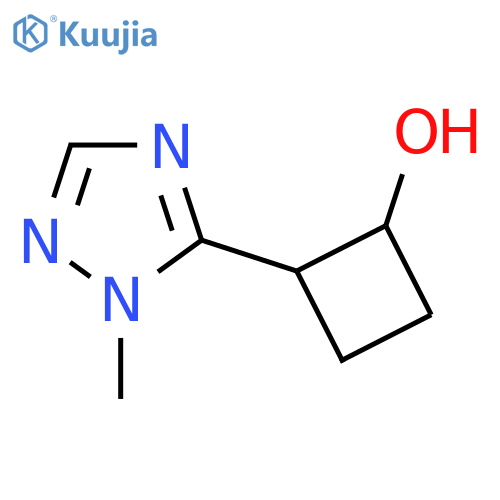

Cas no 2172006-67-4 (2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol)

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol

- 2172006-67-4

- EN300-1634696

-

- インチ: 1S/C7H11N3O/c1-10-7(8-4-9-10)5-2-3-6(5)11/h4-6,11H,2-3H2,1H3

- InChIKey: BVNAYQQWTFIYNX-UHFFFAOYSA-N

- SMILES: OC1CCC1C1=NC=NN1C

計算された属性

- 精确分子量: 153.090211983g/mol

- 同位素质量: 153.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0

- トポロジー分子極性表面積: 50.9Ų

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634696-5.0g |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 5g |

$4722.0 | 2023-06-04 | ||

| Enamine | EN300-1634696-0.25g |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 0.25g |

$1498.0 | 2023-06-04 | ||

| Enamine | EN300-1634696-1.0g |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 1g |

$1629.0 | 2023-06-04 | ||

| Enamine | EN300-1634696-10.0g |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 10g |

$7004.0 | 2023-06-04 | ||

| Enamine | EN300-1634696-50mg |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 50mg |

$1008.0 | 2023-09-22 | ||

| Enamine | EN300-1634696-10000mg |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 10000mg |

$5159.0 | 2023-09-22 | ||

| Enamine | EN300-1634696-1000mg |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 1000mg |

$1200.0 | 2023-09-22 | ||

| Enamine | EN300-1634696-100mg |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 100mg |

$1056.0 | 2023-09-22 | ||

| Enamine | EN300-1634696-0.1g |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 0.1g |

$1433.0 | 2023-06-04 | ||

| Enamine | EN300-1634696-2.5g |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol |

2172006-67-4 | 2.5g |

$3191.0 | 2023-06-04 |

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-olに関する追加情報

Compound 2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol: A Comprehensive Overview

The compound 2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol, identified by the CAS registry number 2172006-67-4, is a structurally unique organic compound with potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a cyclobutanol moiety substituted with a 1-methyltriazole group. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One notable approach involves the coupling reaction between a cyclobutanone derivative and an appropriately substituted triazole reagent under mild conditions. This method not only ensures high yields but also facilitates the incorporation of various substituents to tailor the compound's properties for specific applications. The ability to modify the triazole ring further enhances its versatility, making it a valuable building block in drug discovery and material science.

The structural uniqueness of 2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol has drawn significant attention from researchers in the field of medicinal chemistry. The cyclobutanol group is known for its rigid structure and potential to form hydrogen bonds, which are crucial for bioavailability and target binding in pharmaceuticals. Meanwhile, the triazole moiety is widely recognized for its stability and ability to participate in metal coordination, making it a popular choice in the design of metallo-drugs and supramolecular assemblies.

Recent studies have explored the biological activity of this compound, particularly its potential as an anti-inflammatory agent. Preclinical data suggest that it exhibits moderate inhibitory effects on key inflammatory pathways, such as COX enzymes. These findings have sparked interest in further investigations into its therapeutic potential for conditions like arthritis and neuroinflammation. Additionally, its ability to act as a chelating agent has been leveraged in developing novel contrast agents for magnetic resonance imaging (MRI), enhancing diagnostic capabilities in clinical settings.

From an environmental perspective, understanding the degradation pathways of 2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol is critical for assessing its ecological impact. Research indicates that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. These processes result in the formation of less complex intermediates that are more readily assimilated by natural ecosystems. Such insights are essential for ensuring sustainable practices during its production and disposal.

The synthesis and characterization of this compound have been documented in several peer-reviewed journals, highlighting its significance in contemporary chemical research. Its incorporation into advanced materials, such as stimuli-responsive polymers and self-healing materials, underscores its multifaceted utility. Furthermore, ongoing studies aim to optimize its pharmacokinetic properties to enhance bioavailability while minimizing adverse effects.

In conclusion, 2-(1-methyl-1H-1,2,4-triazol-5-y)l)cyclobutan-1-ol represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further exploration in drug development, materials science, and environmental chemistry. As research continues to uncover new facets of its properties and applications, this compound is poised to play a pivotal role in advancing scientific innovation.

2172006-67-4 (2-(1-methyl-1H-1,2,4-triazol-5-yl)cyclobutan-1-ol) Related Products

- 1082242-08-7(4-amino-1-(4-fluorophenyl)butan-1-ol)

- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)

- 1795086-74-6(2H-Pyran-2-one, 6-methyl-4-[[1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-3-azetidinyl]oxy]-)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)

- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)

- 34616-29-0(Methyl 1-methylpyrrolidine-3-carboxylate)

- 1432679-72-5(3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1805402-04-3(Methyl 5-aminomethyl-2-cyano-4-ethylphenylacetate)

- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)